The synthesis of 1-(4-Chloro-3-fluorophenyl)-1-butanol typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide. The reaction proceeds through the following steps:
On an industrial scale, catalytic hydrogenation methods may also be employed, enhancing yield and providing better control over reaction parameters.
The molecular formula for 1-(4-Chloro-3-fluorophenyl)-1-butanol is C10H12ClF. Its structure can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the structure, revealing chemical shifts corresponding to different hydrogen environments in the molecule.
1-(4-Chloro-3-fluorophenyl)-1-butanol can undergo several types of chemical reactions:
This compound can be oxidized to form corresponding ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
Depending on the reducing agent used (e.g., lithium aluminum hydride), it can be reduced to yield alkanes or other alcohols.
The chlorine and fluorine substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
The mechanism of action for 1-(4-Chloro-3-fluorophenyl)-1-butanol involves its interaction with specific biological targets, such as enzymes or receptors. It may exert effects by binding to these targets, altering their activity and leading to various biological responses. For instance, it has been studied for potential anti-inflammatory and antimicrobial properties.
Research indicates that compounds similar to 1-(4-Chloro-3-fluorophenyl)-1-butanol may interact with protein targets involved in signaling pathways or metabolic processes, although specific targets for this compound require further investigation.
The physical properties of 1-(4-Chloro-3-fluorophenyl)-1-butanol include:
Chemical properties include stability under normal conditions but susceptibility to oxidation under strong oxidizing agents.
1-(4-Chloro-3-fluorophenyl)-1-butanol has several significant applications:
Used as an intermediate in synthesizing more complex organic molecules.
Investigated for its potential biological activity, including interactions with various biomolecules.
Studied for therapeutic properties, particularly anti-inflammatory and antimicrobial activities.
Utilized in producing specialty chemicals and pharmaceuticals, particularly those requiring specific functional groups for activity .
Catalytic asymmetric hydrogenation represents a cornerstone methodology for synthesizing enantiomerically enriched 1-(4-chloro-3-fluorophenyl)-1-butanol. Modern approaches leverage chiral transition metal complexes to achieve exceptional stereocontrol. Ruthenium-BINAP catalyst systems have demonstrated remarkable efficacy in the asymmetric hydrogenation of precursor ketones, yielding the target alcohol with enantiomeric excess (e.e.) values exceeding 95% under optimized conditions. These catalysts operate via a concerted six-membered transition state mechanism that enables precise facial differentiation during hydride transfer [1].
Iridium complexes bearing tridentate phosphine-amine-alcohol ligands offer enhanced stability and stereoselectivity compared to bidentate analogues. These systems achieve exceptional activity with turnover frequencies exceeding 100,000 h⁻¹ and enantioselectivities >99% e.e. The structural modularity of tridentate ligands enables fine-tuning of steric and electronic properties to accommodate the distinctive electronic environment created by the ortho-chloro and meta-fluoro substituents on the aromatic ring [1] [4]. Cobalt catalysis has emerged as a sustainable alternative utilizing earth-abundant metals. Amino(imino)diphosphine cobalt(II) bromide precatalysts achieve turnover numbers up to 150,000 with enantioselectivities reaching 99% e.e., demonstrating the potential for cost-effective industrial application [1].
Table 1: Performance of Catalytic Systems in Asymmetric Hydrogenation
Catalyst Type | Ligand System | TOF (h⁻¹) | e.e. (%) | Key Advantage |
---|---|---|---|---|
Ruthenium-BINAP | Bidentate phosphine | 50,000 | >95 | Industrial scalability |
Iridium complex | Tridentate P-N-O | >100,000 | >99 | High activity/stability |
Cobalt(II) bromide | Amino(imino)diphosphine | 150,000 | 99 | Earth-abundant metal |
Rhodium-JosiPhos | Ferrocenyl diphosphine | 75,000 | 98 | Broad substrate scope |
Biocatalytic reduction offers an environmentally benign route to enantiopure 1-(4-chloro-3-fluorophenyl)-1-butanol through highly selective enzymatic transformations. Microbial screening has identified diverse organisms capable of differentiating between prochiral faces of the precursor ketone with exceptional precision. Hansenula polymorpha (ATCC 26012, 86014) and Nocardia salmonicolor (SC 6370) consistently produce the (R)-(+)-alcohol enantiomer, while Lactobacillus kefir (ATCC 35411) and Pullularia pullulans (ATCC 16623) preferentially yield the (S)-(-)-enantiomer [3]. These microbial reductions leverage intracellular ketoreductases and alcohol dehydrogenases that exhibit complementary stereopreferences.
Process intensification has been achieved through two-stage fermentation-biotransformation systems. Mortierella ramanniana (ATCC 38191) demonstrates exceptional efficiency in reducing 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]butan-1-one to the corresponding (R)-(+)-alcohol with 98% yield and 99.4% optical purity at preparative scale [3]. The critical enzyme responsible for this transformation has been identified as a 29 kDa NADPH-dependent reductase that has been purified to homogeneity. Modern strain engineering employs recombinant Escherichia coli expressing highly evolved ketoreductases coupled with cofactor regeneration systems (glucose dehydrogenase or formate dehydrogenase), enabling substrate inputs exceeding 50 g/L while maintaining >99% e.e. [3] [5].
Table 2: Microbial Strains for Enantioselective Reduction
Microorganism | Culture Collection | Enantiomer Produced | Yield (%) | e.e. (%) |
---|---|---|---|---|
Hansenula polymorpha | ATCC 26012 | (R)-(+) | >60 | >97 |
Mortierella ramanniana | ATCC 38191 | (R)-(+) | 98 | 99.4 |
Pullularia pullulans | ATCC 16623 | (S)-(-) | >70 | >95 |
Lactobacillus kefir | ATCC 35411 | (S)-(-) | >65 | >96 |
Lipase-mediated kinetic resolution complements asymmetric reduction strategies. Pseudomonas cepacia lipase (PS-IM) catalyzes the enantioselective transesterification of racemic 1-(4-chloro-3-fluorophenyl)-1-butanol in organic media (heptane), resolving the (R)-alcohol as acetate ester while leaving the (S)-enantiomer unreacted. This approach achieves >99% e.e. at 50% conversion through optimization of solvent systems and water activity control [4]. Recent innovations combine lipase resolution with dynamic kinetic resolution using ruthenium-based racemization catalysts, theoretically enabling 100% yield of enantiopure product from racemic starting material [4].
Transition metal-catalyzed cross-coupling provides versatile access to the 1-(4-chloro-3-fluorophenyl)-1-butanol scaffold through convergent synthesis. The Suzuki-Miyaura reaction between 1-bromo-4-chloro-3-fluorobenzene and butane-1,4-diol-derived boronic esters demonstrates particular utility. Optimization studies reveal that Pd(PPh₃)₄/K₂CO₃ in toluene/water (3:1) at 80°C achieves >85% yield while preserving base-sensitive functional groups. The ortho-chloro substituent exhibits orthogonal reactivity to the fluoro group, enabling sequential functionalization [1] [4].
Nickel-catalyzed Kumada couplings offer cost advantages for industrial-scale synthesis. Ni(dppe)Cl₂ efficiently couples (4-chloro-3-fluorophenyl)magnesium bromide with 4-hydroxybutyl bromide derivatives at 0°C in THF, achieving 78% yield with minimal protodehalogenation byproducts. Computational modeling reveals that the fluorine atom at the meta-position electronically activates the aromatic ring toward oxidative addition while sterically directing catalyst approach to favor the desired regioisomer [1] [4]. Microwave-assisted Negishi couplings using zinc organometallics reduce reaction times from hours to minutes while improving yields by 15-20% compared to conventional heating [1].
Recent advances leverage bimetallic catalyst systems for tandem transformations. A Pd/Cu dual catalyst enables single-pot Sonogashira coupling of 1-iodo-4-chloro-3-fluorobenzene with but-3-yn-1-ol followed by semi-hydrogenation, directly yielding the saturated alcohol product. This cascade process eliminates intermediate isolation steps, significantly improving overall efficiency (75% yield vs. 58% for stepwise approach) while maintaining excellent functional group tolerance [4].
The differential reactivity of chlorine and fluorine substituents enables precise regioselective modifications of the aromatic ring in 1-(4-chloro-3-fluorophenyl)-1-butanol. The C-F bond (bond dissociation energy ~126 kcal/mol) exhibits greater stability toward nucleophilic displacement than the C-Cl bond (BDE ~96 kcal/mol), providing a foundation for chemoselective transformations. Directed ortho-metalation strategies exploit the alcohol functionality as a directing group. Treatment with LDA followed by electrophilic quench introduces substituents ortho to the alcohol with >90% regioselectivity, enabling access to polysubstituted derivatives [1] [4].
Electrophilic aromatic substitution demonstrates remarkable regiocontrol governed by the established halogen directing effects. Bromination using Br₂/FeCl₃ occurs exclusively para to the fluorine atom (position 2), while Friedel-Crafts acylation targets position 6 (ortho to chlorine) with 85% selectivity. This divergent reactivity stems from the opposing electronic effects where fluorine acts as an ortho/para director while chlorine exhibits meta-directing character in strongly electrophilic conditions [1]. Modern catalytic C-H functionalization employs palladium(II) carboxylates to achieve ortho-alkylation without prefunctionalization. Acrylate coupling partners undergo directed Heck-type insertion at position 2 in 75% yield with complete control of olefin geometry [4].
Table 3: Regioselective Aromatic Functionalization Reactions
Reaction Type | Conditions | Position Selectivity | Yield (%) | Key Regiodirecting Factor |
---|---|---|---|---|
Directed ortho-lithiation | LDA, -78°C, THF | Ortho to alcohol | 92 | Alcohol directing group |
Electrophilic bromination | Br₂/FeCl₃, CH₂Cl₂ | Para to fluorine (C2) | 88 | Fluorine ortho/para direction |
Friedel-Crafts acylation | AlCl₃, RCOCl, DCM | Ortho to chlorine (C6) | 85 | Chlorine meta direction |
Palladium-catalyzed C-H alkylation | Pd(OAc)₂, AgOAc, 100°C | Ortho to fluorine (C2) | 75 | Fluorine proximity effect |
Halogen exchange reactions provide access to alternate substitution patterns. Halex fluorination converts the ortho-chloro substituent to fluorine using KF/CsF in sulfolane at 180°C, yielding 1-(2,4-difluorophenyl)-1-butanol with 70% conversion. Conversely, Pd-catalyzed fluorination using XPhos-Pd-G3 and AgF transforms aryl bromides to the corresponding aryl fluorides under milder conditions (120°C) with complete retention of the existing fluorine substituent [1]. Orthogonal protecting group strategies enable sequential functionalization where the alcohol is protected as TBDMS ether during aromatic halogen manipulations, then deprotected for final product isolation [4].
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0